Cas no 1803779-28-3 (Ethyl 4-cyano-3-hydroxy-2-(trifluoromethylthio)benzoate)

エチル4-シアノ-3-ヒドロキシ-2-(トリフルオロメチルチオ)安息香酸エステルは、高度に機能化された芳香族化合物であり、分子内にシアノ基、ヒドロキシル基、およびトリフルオロメチルチオ基を有する特異な構造を特徴とします。この化合物は医農薬中間体としての応用可能性が高く、特にトリフルオロメチルチオ基の導入により脂溶性の向上や代謝安定性の増加が期待されます。また、ヒドロキシル基とシアノ基の存在により、さらなる化学修飾のための反応点を提供します。有機合成化学において多様な誘導体合成の出発物質として有用であり、フッ素含有化合物の特異な物性を活かした新材料開発にも応用可能です。

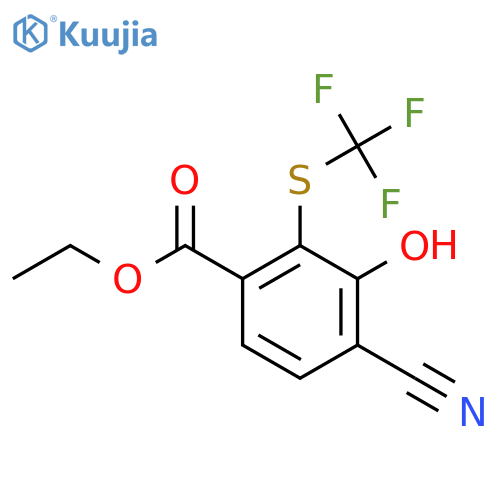

1803779-28-3 structure

商品名:Ethyl 4-cyano-3-hydroxy-2-(trifluoromethylthio)benzoate

CAS番号:1803779-28-3

MF:C11H8F3NO3S

メガワット:291.246332168579

CID:4956156

Ethyl 4-cyano-3-hydroxy-2-(trifluoromethylthio)benzoate 化学的及び物理的性質

名前と識別子

-

- Ethyl 4-cyano-3-hydroxy-2-(trifluoromethylthio)benzoate

-

- インチ: 1S/C11H8F3NO3S/c1-2-18-10(17)7-4-3-6(5-15)8(16)9(7)19-11(12,13)14/h3-4,16H,2H2,1H3

- InChIKey: UAUUOMUCODFNKS-UHFFFAOYSA-N

- ほほえんだ: S(C(F)(F)F)C1C(=C(C#N)C=CC=1C(=O)OCC)O

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 8

- 重原子数: 19

- 回転可能化学結合数: 4

- 複雑さ: 379

- トポロジー分子極性表面積: 95.6

- 疎水性パラメータ計算基準値(XlogP): 3.8

Ethyl 4-cyano-3-hydroxy-2-(trifluoromethylthio)benzoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A015007014-1g |

Ethyl 4-cyano-3-hydroxy-2-(trifluoromethylthio)benzoate |

1803779-28-3 | 97% | 1g |

1,445.30 USD | 2021-06-21 |

Ethyl 4-cyano-3-hydroxy-2-(trifluoromethylthio)benzoate 関連文献

-

Zhou Zhou,Jiang Cheng,Jin-Tao Yu Org. Biomol. Chem., 2015,13, 9751-9754

-

Bo Cao,Shuai Fan,Xiaoyin Tan,Yandi Hu Environ. Sci.: Nano, 2017,4, 1670-1681

-

3. Book reviews

-

Hiromu Kumagai,Ryou Matsunaga,Tatsuya Nishimura,Yuya Yamamoto,Satoshi Kajiyama,Yuya Oaki,Kei Akaiwa,Hirotaka Inoue,Hiromichi Nagasawa,Takashi Kato Faraday Discuss., 2012,159, 483-494

-

V. Vongsutilers,P. M. Gannett Org. Biomol. Chem., 2018,16, 2198-2209

1803779-28-3 (Ethyl 4-cyano-3-hydroxy-2-(trifluoromethylthio)benzoate) 関連製品

- 2229204-22-0(1-(3-methoxy-2-methylphenyl)-2,2-dimethylcyclopropylmethanol)

- 1147351-97-0(N-(1-cyano-1,2-dimethylpropyl)-2-{2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl}acetamide)

- 1379526-94-9(5,7-bis(trifluoromethyl)-1,8-naphthyridine-2-carboxylic acid)

- 574011-86-2(2-Propen-1-amine, 3-chloro-, hydrochloride, (2E)-)

- 1808841-89-5(tert-butyl N-({octahydrocyclopenta[c]pyrrol-3a-yl}methyl)carbamate)

- 168335-59-9(rac-(1R,2S)-2-(aminomethyl)cyclohexylmethanol)

- 1603462-19-6(4-amino-2-(methoxymethyl)pyrimidine-5-carboxylic acid)

- 1518744-59-6(3-(3-chloro-5-fluorophenyl)-2-methylpropanoic acid)

- 2034341-07-4(3-(2H-1,3-benzodioxol-5-yl)-1-(2,5-dimethylbenzoyl)pyrrolidine)

- 929203-04-3(4-(3-pyridinyl)phenylboronic acid pinacol ester)

推奨される供給者

Wuhan Comings Biotechnology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

江苏科伦多食品配料有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Shandong Feiyang Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

上海帛亦医药科技有限公司

ゴールドメンバー

中国のサプライヤー

試薬